Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(10-16)6-4-5-11(15)9-14/h11H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDVULOICIHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145280 | |
| Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-19-7 | |
| Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Organic Synthesis Approach
According to Vulcanchem (2023), the preparation typically involves:
- Formation of the spirocyclic core via intramolecular cyclization or ring-expansion reactions.
- Subsequent functional group transformations to install the amino and tert-butyl carboxylate groups.
The exact reagents and conditions vary depending on the starting materials and desired yield, but the process is characterized by careful control of stereochemistry and functional group compatibility.
Stepwise Synthesis Including Epoxidation and Ring Expansion
A closely related synthetic methodology is described in patent CN102659678B for the synthesis of spirocyclic azacycles with tert-butyl esters, which can be adapted for this compound:
Step 1: Formation of Intermediate Compound VI
React Compound II with Compound V (sodium hydride as base) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–120 °C to obtain intermediate Compound VI.
Step 2: Epoxidation and Ring Enlargement
Treat Compound VI with an oxidant such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10–60 °C to induce epoxidation and ring expansion, yielding the desired spirocyclic tert-butyl ester compound.
The molar ratios are typically 1:1 for the starting compounds and 1:1 to 1:1.5 for the oxidant to intermediate.
This method offers advantages including fewer reaction steps, simple operation, inexpensive and readily available raw materials, and a high total yield of approximately 70.7%.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Intermediate Formation | Compound II + Compound V + NaH | THF or DMF | 60–120 | High | Molar ratio II:V:NaH = 1:1:1.5–4 |
| Epoxidation & Ring Expansion | mCPBA or H2O2 | DCM or Acetonitrile | 10–60 | ~70.7 | Molar ratio Intermediate:oxidant = 1:1–1.5 |
| Final Purification | Standard organic purification methods | - | - | - | Purity typically >97% |
Research Findings and Practical Considerations
- The synthesis benefits from the use of mild oxidants and common solvents, facilitating scalability.
- The ring expansion via epoxidation is a key step enabling the formation of the spirocyclic ring system.
- The tert-butyl ester serves as a protecting group for the carboxylate, which can be removed if needed in subsequent steps.
- The amino group introduction is typically achieved either by direct substitution or reductive amination depending on the synthetic route.
- Handling and storage conditions are critical for maintaining compound integrity, especially for research applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups introduced.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate serves as a valuable scaffold in the design of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in preliminary studies.
Drug Development
This compound is utilized in the development of drugs targeting various diseases, particularly neurodegenerative disorders and cancer.
Example: Neuroprotective Agents
Studies have shown that modifications of the spirocyclic structure can lead to neuroprotective agents effective against conditions like Alzheimer's disease. The unique spiro configuration contributes to the ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies.
Organic Synthesis
This compound is also employed as a building block in organic synthesis, facilitating the creation of more complex molecules.
Synthesis Pathways
The compound can be used in various synthetic pathways:
- As an intermediate : It serves as an intermediate in synthesizing other biologically active compounds.
- In coupling reactions : Its amino group allows for coupling reactions with other electrophiles to form diverse chemical entities.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates derived from this compound.
SAR Insights
Research has focused on how variations in the tert-butyl group and the azaspiro framework affect biological activity. By systematically altering these components, researchers aim to enhance potency and reduce side effects.
Summary Table of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design with potential anticancer properties | Anticancer activity against specific cell lines |
| Drug Development | Development of neuroprotective agents targeting CNS disorders | Modifications leading to effective Alzheimer's treatments |
| Organic Synthesis | Building block for synthesizing complex molecules | Intermediate for biologically active compounds |
| Structure-Activity Relationship | Optimization of drug candidates through systematic structural variations | Variations affecting potency and selectivity |
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
- Structure: Differs by the amino group at the 8-position instead of the 7-position.
- Properties : Similar molecular weight (254.37 g/mol) but distinct stereochemical and electronic profiles due to positional isomerism.
- Applications : Comparable utility in drug discovery, though spatial orientation may influence target binding .
Tert-butyl 8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate
- Structure: Contains two fluorine atoms at the 8-position and lacks an amino group.
- Synthesis : Requires fluorination steps using reagents like boron trifluoride etherate and trimethylsilyl cyanide .
- Reactivity : Fluorine atoms enhance metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
- Structure: Features a ketone (oxo) group at the 7-position instead of an amino group.
- Safety: Classified under GHS for acute toxicity and respiratory irritation, unlike the less hazardous 7-amino derivative .
Functional Group Modifications
Tert-butyl 1-cyano-8,8-difluoro-2-azaspiro[4.5]decane-2-carboxylate
- Structure: Combines cyano and difluoro substituents.
- Synthesis : Involves cyanide introduction via trimethylsilyl cyanide under BF₃ catalysis .
- Applications: The cyano group facilitates click chemistry or nitrile-to-amide transformations .
Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride
Stereochemical and Enantiomeric Considerations
- (R,E)-3-Benzylidene-1-(4-fluorophenyl)-4-oxo-2-azaspiro[4.5]decane-2-carboxylate: Exhibits 87% enantiomeric excess (ee), highlighting the role of stereochemistry in biological activity . The 7-amino derivative’s stereochemistry (if resolved) could similarly impact receptor interactions.
Comparative Data Table
Key Research Findings
Synthetic Accessibility: The 7-amino derivative is synthesized via multigram procedures involving Boc protection and aminolysis, whereas fluorinated analogs require additional steps (e.g., fluorination, cyanation) . Methyl and benzyl esters (e.g., methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate) are less stable under acidic conditions compared to Boc-protected derivatives .
Biological Relevance: Amino-substituted spirocycles are preferred for peptide mimetics due to their ability to mimic proline’s conformational rigidity . Fluorinated derivatives exhibit enhanced blood-brain barrier penetration, making them valuable in neuropharmacology .
Safety Profiles: The 7-oxo derivative poses higher acute toxicity risks (GHS Category 5) compared to the 7-amino compound, which lacks severe hazard classifications .
Biological Activity
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS Number: 1363382-19-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological evaluations, and relevant case studies.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.374 g/mol
- CAS Number : 1363382-19-7
- Purity : ≥97% .
Structure-Activity Relationship (SAR)
A study examining various 2-azaspiro[4.5]decane derivatives found that the biological activity of these compounds as GABA uptake inhibitors is highly dependent on the alkyl chain length and the spirocyclic structure . While specific data for this compound is sparse, it is reasonable to hypothesize that similar trends may apply.
In Vitro Studies
In vitro evaluations of related compounds have demonstrated their potential as GABA uptake inhibitors. For instance, a series of spirocyclic amino acid esters were shown to inhibit GABA uptake effectively, suggesting a possible pathway for this compound's biological activity .
Case Studies
- GABA Uptake Inhibition :
-
Synthesis and Biological Evaluation :
- Research detailing the synthesis of various 2-azaspiro[4.5]decane derivatives has highlighted their biological evaluation as potential therapeutic agents. Although direct studies on tert-butyl 7-amino derivatives are lacking, the methodologies and findings from these studies may inform future investigations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if airborne particulates are generated during handling .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or aerosols. Ensure local exhaust ventilation is functional .
- Spill Management : Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid water jets to prevent dust dispersion .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation.
- Keep at 2–8°C in a refrigerated, dry environment. Avoid exposure to light .
- Monitor storage conditions using temperature loggers and conduct periodic stability tests via HPLC or TLC .
Q. What are common synthetic routes for this compound?
- Methodological Answer :
- Key Step : Boc protection of the spirocyclic amine precursor followed by selective functionalization at the 7-position.
- Example Protocol :
React tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate with an aminating agent (e.g., NH₃/NaBH₃CN) under anhydrous conditions.
Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Optimization : Use excess aminating reagent and monitor reaction progress by LC-MS or ¹H NMR .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of spirocyclic amines like this compound?
- Methodological Answer :
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce side products.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction homogeneity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency by 20–30% compared to conventional heating .
Q. What strategies resolve stereochemical challenges in spirocyclic compound synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups to control stereochemistry, followed by cleavage post-cyclization.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to achieve enantioselectivity .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction using SHELXL software .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and amine functionality (e.g., δ ~1.4 ppm for tert-butyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z: 254.37) .
- HPLC-Purity Analysis : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. How can researchers assess toxicity for compounds with limited toxicological data?
- Methodological Answer :
- In Silico Prediction : Use tools like ProTox-II or ADMET predictors to estimate acute toxicity and organ-specific risks .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC₅₀) .
- Cautionary Measures : Assume worst-case toxicity (e.g., LD₅₀ < 300 mg/kg) until experimental data is available .
Q. What computational methods aid in studying structure-activity relationships (SAR) for spirocyclic amines?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs).
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 .
- SAR Libraries : Generate derivatives with varying substituents at the 7-position and compare binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
